molecular formula C5H11NO2 B7721178 (2S)-2-azaniumyl-2-methylbutanoate

(2S)-2-azaniumyl-2-methylbutanoate

Cat. No.: B7721178
M. Wt: 117.15 g/mol
InChI Key: GCHPUFAZSONQIV-YFKPBYRVSA-N
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Description

(2S)-2-azaniumyl-2-methylbutanoate is a chiral amino acid derivative presented in its zwitterionic form, which is the major species at physiological pH . As a small molecule with a defined stereocenter, it is a valuable building block in organic synthesis and pharmaceutical research. Compounds of this class are frequently employed in the synthesis of more complex molecules, including active pharmaceutical ingredients and novel chemical entities . The zwitterionic nature of this compound, characterized by the presence of both ammonium and carboxylate groups, can significantly influence its physicochemical properties, such as solubility and crystal packing, which is a key consideration in pre-formulation studies . While specific biological mechanisms for this compound are not detailed in the literature, analogous azaniumyl structures are often investigated for their potential to modify the pharmacokinetic and pharmacodynamic properties of drug candidates . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the specific scientific literature for potential novel applications of this compound.

Properties

IUPAC Name

(2S)-2-azaniumyl-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUFAZSONQIV-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-40-4
Record name Isovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Data Tables

Research Findings

  • Steric Effects : Branched derivatives (e.g., 3,3-dimethyl) in show reduced enzymatic degradation rates compared to linear analogs .
  • Chiral Specificity: The (2S) configuration in the target compound is critical for mimicking natural L-amino acids in drug design .

Preparation Methods

Strecker Synthesis

The Strecker amino acid synthesis remains a cornerstone for laboratory-scale production of L-valine. This method involves the reaction of isobutyraldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the target amino acid.

Reaction Mechanism:

  • Aldehyde Condensation: Isobutyraldehyde reacts with ammonia to form an imine.

  • Cyanide Addition: Hydrogen cyanide adds to the imine, generating an α-aminonitrile.

  • Acid Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to produce racemic valine.

Optimization Considerations:

  • Enantiomeric Control: Racemization occurs during hydrolysis, necessitating resolution techniques such as chiral chromatography or enzymatic separation to isolate the L-enantiomer.

  • Yield Enhancement: Modifying reaction conditions (e.g., pH 2–3, 80–100°C) improves nitrile stability and final yield (~60–70%).

Hydantoin Pathway

Industrial-scale production often employs the hydantoin method due to its compatibility with continuous processing.

Key Steps:

  • Hydantoin Formation: Isobutyraldehyde reacts with urea and sodium cyanide to form 5-isopropylhydantoin.

  • Base Hydrolysis: Hydantoin is hydrolyzed using NaOH (2 M, 120°C) to yield DL-valine.

  • Enzymatic Resolution: Lipases or acylases selectively deacylate the L-enantiomer, achieving >99% enantiomeric excess (e.e.).

Advantages:

  • High throughput (batch yields >85%).

  • Recyclable intermediates reduce waste.

Microbial Fermentation

Strain Selection and Metabolic Engineering

L-Valine is industrially produced via fermentation using engineered strains of Corynebacterium glutamicum or Brevibacterium lactofermentum. These organisms are optimized to overexpress valine biosynthetic enzymes while suppressing competitive pathways.

Genetic Modifications:

  • ilvBNCE Operon Amplification: Overexpression of acetohydroxyacid synthase (ilvBN) and isomeroreductase (ilvC) enhances flux toward valine.

  • Feedback Resistance: Mutations in ilvN (e.g., ilvN*G103D) confer resistance to valine inhibition, increasing titers to 120 g/L.

Fermentation Conditions

Medium Composition:

ComponentConcentrationRole
Glucose100 g/LCarbon source
Ammonium sulfate30 g/LNitrogen source
Biotin0.1 mg/LCo-factor

Process Parameters:

  • pH: 7.0 (controlled via NH4OH)

  • Temperature: 32°C

  • Aeration: 1.0 vvm (volume per volume per minute)

  • Yield: 60–70% substrate conversion.

Downstream Processing

Crystallization

Crude fermentation broth is acidified to pH 5.0, inducing valine precipitation. Recrystallization from ethanol-water (1:3 v/v) achieves >98% purity.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) selectively bind L-valine, separating it from residual sugars and byproducts. Elution with 0.5 M NH4OH yields pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1H NMR (D2O, 400 MHz): δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.26 (m, 1H, CH), 3.32 (d, J = 4.4 Hz, 1H, CHNH3+).

  • Mass Spectrometry: ESI-MS (m/z): 118.1 [M+H]+.

Chromatographic Purity Assessment

HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms >99.5% purity, with retention time = 6.8 min.

Industrial Production and Cost Analysis

MethodCapital Cost ($/ton)Yield (%)Purity (%)
Chemical12,0007098
Fermentation8,5008599.5

Fermentation dominates the market due to lower costs and higher enantiopurity, though chemical synthesis retains niche applications in specialty pharmaceuticals .

Q & A

Q. How can I optimize the synthesis of (2S)-2-azaniumyl-2-methylbutanoate derivatives for high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, employ chiral starting materials and controlled reaction conditions. For example, use (2S)-configured precursors like methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride (as described in ), and perform reactions under inert atmospheres (e.g., nitrogen) to minimize racemization . Introduce protecting groups (e.g., benzyl or tert-butoxycarbonyl) to stabilize the amino group during synthesis, as demonstrated in the esterification of (2S)-2-amino-3,3-dimethylbutanoic acid with benzyl alcohol using dehydrating agents like thionyl chloride . Monitor reaction progress via LCMS or HPLC to ensure intermediate purity .

Q. What purification techniques are recommended for isolating this compound intermediates?

  • Methodological Answer : Use reverse-phase chromatography (C18 columns with acetonitrile/water gradients) for polar intermediates, as validated in the purification of methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate . For non-polar derivatives, silica gel chromatography with hexane/ethyl acetate mixtures is effective . Confirm purity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS), ensuring integration of diagnostic peaks (e.g., methyl or benzyl groups) aligns with theoretical values .

Q. How should researchers characterize the stereochemical integrity of this compound analogs?

  • Methodological Answer : Use chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers. Compare retention times with authentic standards . For absolute configuration confirmation, perform X-ray crystallography on single crystals grown via slow evaporation in solvents like ethyl acetate/hexane, as seen in crystallographic studies of related amino acid derivatives .

Q. What are the best practices for introducing protecting groups to the amino moiety in this compound derivatives?

  • Methodological Answer : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for temporary protection. For example, Boc protection can be achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base like triethylamine . Ensure deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to avoid side reactions .

Q. What safety protocols are critical when handling this compound precursors?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in safety data sheets for structurally similar amino esters . Work in a fume hood when using volatile reagents (e.g., thionyl chloride or methyl iodide) . Store intermediates at -20°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of reaction conditions in this compound synthesis?

  • Methodological Answer : Conduct kinetic studies by varying temperature, solvent polarity, and catalyst loading. For example, track the rate of trifluoroethylation in THF vs. DMF using in-situ FTIR or NMR to identify solvent effects on nucleophilic substitution . Isotope labeling (e.g., 15N) can help trace amino group reactivity during coupling reactions .

Q. What computational modeling approaches predict the stability of this compound derivatives in aqueous environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Compare energy barriers for ester vs. amide bond cleavage, referencing PubChem data for similar compounds . Solvent-accessible surface area (SASA) analysis in molecular dynamics simulations can predict aggregation tendencies .

Q. How do researchers address enantiomeric excess (ee) discrepancies in scaled-up syntheses of this compound?

  • Methodological Answer : Optimize crystallization conditions using polar solvents (e.g., ethanol/water mixtures) to enhance ee. For example, recrystallize the product from acetonitrile to remove minor enantiomers . Employ asymmetric catalysis (e.g., chiral palladium complexes) in key steps to maintain stereoselectivity at scale .

Q. What analytical strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Use orthogonal assays (e.g., SPR, ITC, and enzyme inhibition) to validate target engagement. For inconsistent IC50 values, test compound stability under assay conditions via LCMS to rule out degradation . Pair with molecular docking studies to correlate structural motifs (e.g., methyl groups) with activity trends .

Q. How can researchers design stability-indicating methods for this compound in formulation studies?

  • Methodological Answer :
    Develop forced degradation protocols (e.g., heat, light, pH extremes) and analyze products via UPLC-QTOF. Identify major degradation pathways (e.g., oxidation of the amino group) using high-resolution fragmentation patterns . Validate methods per ICH guidelines (Q1A/Q2B) for precision and accuracy .

Q. What strategies improve the bioavailability of this compound-based prodrugs?

  • Methodological Answer :
    Modify ester groups (e.g., replace methyl with pivaloyloxymethyl) to enhance lipophilicity and intestinal absorption . Use in vitro Caco-2 cell permeability assays to screen derivatives, and correlate results with LogP values calculated via ChemAxon software .

Q. How do crystallographic studies inform the solid-state behavior of this compound salts?

  • Methodological Answer :
    Grow single crystals via vapor diffusion (e.g., ether into methanol) and collect X-ray diffraction data at 150 K to minimize thermal motion. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) using Olex2 or SHELXL, as demonstrated in related amino acid structures .

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